Saffron oil
Overview
Description
Preparation Methods
Transcrocetinate can be synthesized by reacting crocetin with sodium hydroxide. The reaction involves the formation of the sodium salt of the trans isomer of crocetin. This process typically involves the following steps :
Extraction of Crocetin: Crocetin is extracted from natural sources such as the crocus flower or gardenia fruit.
Reaction with Sodium Hydroxide: The extracted crocetin is reacted with sodium hydroxide to form transcrocetinate sodium.
Purification: The resulting product is purified to obtain the desired compound.
Chemical Reactions Analysis
Transcrocetinate undergoes various chemical reactions, including:
Oxidation: Transcrocetinate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Organic solvents such as ethanol or methanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Transcrocetinate has a wide range of scientific research applications, including :
Medicine: It is being investigated for its potential to treat conditions caused by hypoxia or ischemia, such as stroke, myocardial infarction, and peripheral artery disease. It has shown promise in improving oxygenation in hypoxic tissues and enhancing the effectiveness of radiation therapy in cancer treatment.
Biology: Studies have shown that transcrocetinate can provide neuroprotection by reducing the production of neurotoxic molecules.
Chemistry: It is used in research to study the diffusion of oxygen in aqueous solutions and its effects on various chemical reactions.
Industry: Transcrocetinate is being explored for its potential use in enhancing oxygenation in industrial processes where oxygen diffusion is critical.
Mechanism of Action
Transcrocetinate exerts its effects by increasing the diffusion rate of oxygen through blood plasma. It achieves this by altering the structure of water molecules in the plasma, causing additional hydrogen bonds to form among the water molecules . This enhanced hydrogen bonding facilitates the movement of oxygen from red blood cells into hypoxic tissues, thereby improving oxygenation.
Comparison with Similar Compounds
Transcrocetinate is unique among oxygen diffusion-enhancing compounds due to its specific mechanism of action and its ability to improve oxygenation in hypoxic tissues. Similar compounds include :
Crocetin: The parent compound from which transcrocetinate is derived. Crocetin itself has neuroprotective and anti-inflammatory properties.
Trans Sodium Crocetinate: Another form of transcrocetinate that has been studied for its potential in treating hypoxia and ischemia.
Bipolar Trans Carotenoid Salts: A subclass of oxygen diffusion-enhancing compounds to which transcrocetinate belongs.
Transcrocetinate stands out due to its specific ability to enhance oxygen diffusion by altering the structure of water molecules in blood plasma, making it a valuable compound for various medical and industrial applications.
Biological Activity
Saffron oil, derived from the stigmas of the Crocus sativus plant, is renowned not only for its culinary uses but also for its diverse biological activities. This article explores the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and antihypertensive properties. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Composition
This compound contains several bioactive compounds, including:
- Crocin : A carotenoid responsible for saffron's color and a significant contributor to its antioxidant properties.
- Crocetin : Known for its potential anticancer effects.
- Safranal : A monoterpene aldehyde that exhibits various biological activities, including anxiolytic and anti-inflammatory effects.
- Picrocrocin : Contributes to the flavor profile of saffron.
These compounds work synergistically to provide health benefits, as shown in multiple studies.
Antioxidant Activity
This compound is recognized for its potent antioxidant properties. Research indicates that it effectively scavenges free radicals and reduces oxidative stress. For instance:
- A study demonstrated that saffron extract significantly increased the activity of antioxidant enzymes in rats exposed to oxidative stress, suggesting protective effects on cellular health .
- In vitro studies showed that crocin inhibits lipid peroxidation and enhances the antioxidant defense system .
Table 1: Antioxidant Activity of this compound
Study Reference | Methodology | Key Findings |
---|---|---|
Azami et al., 2021 | Animal study | Increased antioxidant enzyme activity |
Ghahghaei et al., 2013 | In vitro | Inhibition of lipid peroxidation |
Samarghandian et al., 2013 | Cell culture | Enhanced cellular antioxidant capacity |
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, primarily through the modulation of inflammatory pathways. Key findings include:
- Crocin has been shown to down-regulate pro-inflammatory cytokines such as TNF-α and IL-1β by activating SIRT1 and inhibiting NF-κB signaling pathways .
- In animal models, saffron extract reduced inflammation markers in conditions such as arthritis and colitis .
Table 2: Anti-inflammatory Effects of this compound
Study Reference | Condition Studied | Inflammatory Markers Reduced |
---|---|---|
Shaheen et al., 2021 | mTBI in mice | NLRP3 inflammasome activity |
Efentakis et al., 2017 | Cardiovascular disease | TNF-α, IL-6 levels |
Anticancer Activity
The anticancer potential of this compound has gained attention in recent years. Research highlights include:
- Crocetin demonstrated potent anti-tumor effects against various cancer cell lines, including leukemia and lung cancer cells .
- Studies using PEGylated nanoliposomes containing crocin showed decreased tumor size and increased survival rates in xenograft models .
Table 3: Anticancer Effects of this compound
Study Reference | Cancer Type Studied | IC50 Values (mg/mL) |
---|---|---|
Pitsikas, 2016 | Human leukemia HL-60 | 0.625 - 5 |
Tiribuzi et al., 2017 | A549 lung carcinoma | Concentration-dependent |
Antidiabetic Effects
This compound has been investigated for its potential antidiabetic properties. Key findings include:
- Safranal has been shown to lower blood glucose levels in diabetic rat models .
- Crocin improves insulin sensitivity and glucose metabolism by enhancing GLUT4 translocation in muscle cells .
Table 4: Antidiabetic Effects of this compound
Study Reference | Methodology | Key Findings |
---|---|---|
Hazman & Bozkurt, 2015 | Diabetic rats | Reduced blood glucose levels |
Goyal et al., 2010 | In vitro | Enhanced GLUT4 translocation |
Properties
IUPAC Name |
2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKHBYNKQNAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865402 | |
Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8022-19-3, 873378-86-0 | |
Record name | Oils, saffron | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAFFRON OIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with traditional saffron oil hydrogenation methods, and what alternative approaches are being explored?
A1: Traditional this compound hydrogenation methods, while established, often encounter difficulties in achieving optimal physicochemical parameters and yields that meet regulatory standards []. This highlights the need for improved techniques. One promising avenue is the development of advanced this compound hydrogenation technologies and the identification of optimal process conditions to enhance efficiency and product quality []. Researchers are also investigating encapsulation techniques using biocompatible materials like chitosan and Arabic gum to create nanoparticles containing saffron essential oil []. This approach aims to improve stability, solubility, and potentially enhance its bioavailability and therapeutic applications.
Q2: How can Response Surface Methodology (RSM) be applied to optimize the formulation of saffron essential oil nanoparticles?
A2: RSM, utilizing a Box-Behnken design, has proven effective in identifying optimal conditions for producing saffron essential oil nanoparticles []. This statistical approach allows researchers to systematically investigate the impact of multiple variables, such as the concentrations of Low Molecular Weight Chitosan (LWCS) and Arabic gum, as well as the ratio of core to wall material, on critical nanoparticle characteristics []. By analyzing the relationships between these variables and responses like z-average size, polydispersity index (PDI), and zeta potential, researchers can pinpoint the optimal formulation for desired nanoparticle properties.
Q3: What is the significance of zeta potential in saffron essential oil nanoparticle formulations?
A3: Zeta potential plays a crucial role in nanoparticle stability. In the context of saffron essential oil encapsulated within chitosan-Arabic gum nanoparticles, the ratio of oil to the wall materials significantly influences the zeta potential []. Achieving a suitable zeta potential value is essential for preventing nanoparticle aggregation, ensuring a stable and homogenous dispersion. This is particularly important for potential applications in drug delivery or other fields where consistent particle size and distribution are paramount.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.